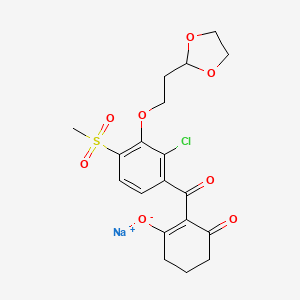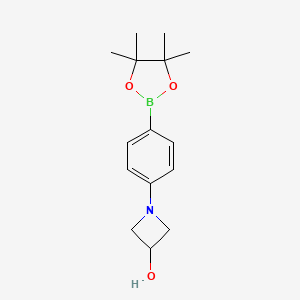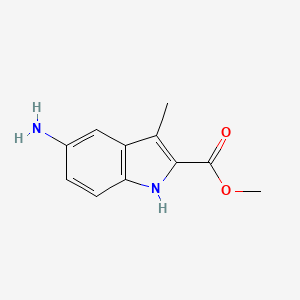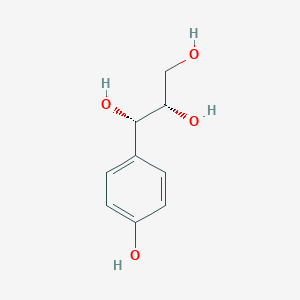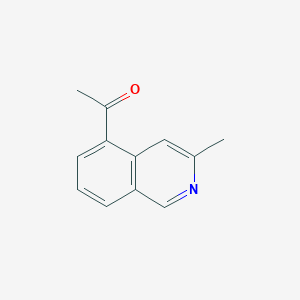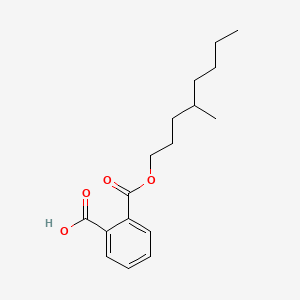
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) is a synthetic organic compound known for its role as an impurity in the synthesis of certain progestogens, such as desogestrel . This compound is characterized by its unique cyclic structure, which includes an ethylene acetal group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) typically involves the reaction of 13-ethyl-11-methylene-Gon-5-ene-3,17-dione with ethylene glycol under acidic conditions to form the cyclic acetal . The reaction is carried out at elevated temperatures to facilitate the formation of the acetal linkage.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, halides, and amines are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its role in the synthesis of progestogens and other steroidal compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclic acetal structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include steroidogenesis and hormone regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desogestrel: A progestogen with low androgenic potency.
Etonogestrel: Another progestogen with similar structural features.
Levonorgestrel: A widely used progestogen in contraceptives.
Uniqueness
13-ethyl-11-methylene-Gon-5-ene-3,17-dione cyclic 3-(1,2-ethanediyl acetal) is unique due to its specific cyclic acetal structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
149438-01-7 |
|---|---|
Molekularformel |
C22H30O3 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
(8'S,9'S,10'R,13'S,14'S)-13'-ethyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one |
InChI |
InChI=1S/C22H30O3/c1-3-21-12-14(2)20-16-8-9-22(24-10-11-25-22)13-15(16)4-5-17(20)18(21)6-7-19(21)23/h4,16-18,20H,2-3,5-13H2,1H3/t16-,17-,18-,20+,21-/m0/s1 |
InChI-Schlüssel |
OTXKUBNWDUXNIS-RDIJVOARSA-N |
Isomerische SMILES |
CC[C@]12CC(=C)[C@@H]3[C@H]4CCC5(CC4=CC[C@H]3[C@@H]1CCC2=O)OCCO5 |
Kanonische SMILES |
CCC12CC(=C)C3C4CCC5(CC4=CCC3C1CCC2=O)OCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


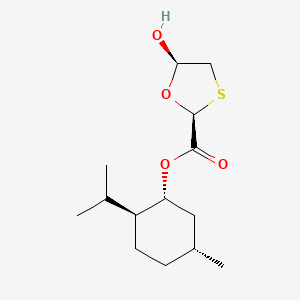
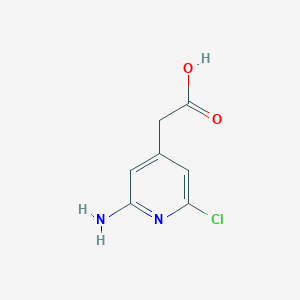


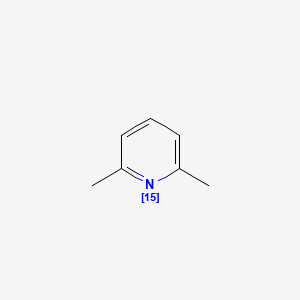
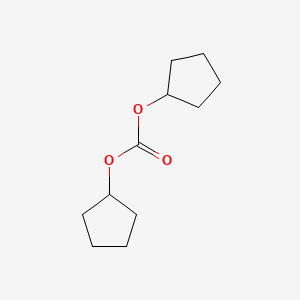
![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
